molecular formula C17H16O5 B089349 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one CAS No. 13238-06-7

5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

Cat. No. B089349
CAS RN: 13238-06-7
M. Wt: 300.3 g/mol
InChI Key: CKEXCBVNKRHAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one (also known as Hesperetin) is a flavonoid compound that is commonly found in citrus fruits. It has been the subject of extensive scientific research due to its potential therapeutic properties. In

Scientific Research Applications

Electrochemical Detection of DNA

5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one, along with other compounds, has been studied for its potential as an oxidizable label in the electrochemical detection of DNA. Methoxyphenol and dihydrobenzofuran groups, including this compound, were incorporated into DNA and showed analytically useful signals of oxidation on carbon electrodes. This application is significant for DNA analysis and diagnostics (Šimonová et al., 2014).

Antitumor and Antimitotic Agents

Research has been conducted on derivatives of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, including the compound , for their antitumor properties. These molecules have shown the ability to induce cell cycle arrest and possess antiproliferative activity, making them potential candidates for cancer treatment (Hadjeri et al., 2004).

Antiviral and Antimicrobial Activities

This compound has been identified in studies exploring its potential anti-viral and anti-microbial properties. For instance, its derivatives have been found in extracts from various plants and fungi, exhibiting herbicidal, antifungal, and antibacterial activities. This application is particularly relevant in the development of new pharmaceuticals and agrochemicals (Dai et al., 2006).

Potential for Treating Diabetes

Research has also been directed towards understanding the effects of this compound on diabetes-related biomarkers. For instance, its impact on genes like phosphoenolpyruvate carboxykinase in diabetic rats has been studied, providing insights into its potential therapeutic applications in diabetes management (Prasetyastuti et al., 2016).

properties

IUPAC Name

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEXCBVNKRHAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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